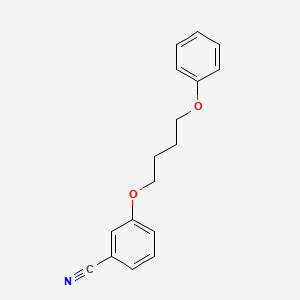
Benzonitrile, 3-(4-phenoxybutoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-(4-phenoxybutoxy)- is an organic compound that belongs to the class of nitriles It features a benzene ring bonded to a nitrile group (–CN) and a 3-(4-phenoxybutoxy) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 3-(4-phenoxybutoxy)- can be achieved through several methods. One common approach involves the reaction of 3-(4-phenoxybutoxy)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile. This reaction typically requires acidic conditions and elevated temperatures to facilitate the dehydration step .
Industrial Production Methods
Industrial production of benzonitrile, 3-(4-phenoxybutoxy)- often involves the ammoxidation of toluene derivatives. This process includes the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst, such as molybdenum or bismuth oxides, at high temperatures (400-450°C). This method is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-(4-phenoxybutoxy)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles depending on the substituent introduced.
Scientific Research Applications
Benzonitrile, 3-(4-phenoxybutoxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and coordination complexes with transition metals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, coatings, and advanced materials
Mechanism of Action
The mechanism of action of benzonitrile, 3-(4-phenoxybutoxy)- involves its interaction with various molecular targets and pathways. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The aromatic ring can undergo electrophilic substitution, allowing the compound to interact with different enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a benzene ring bonded to a nitrile group.
3-Phenoxybenzonitrile: Similar structure but lacks the butoxy substituent.
4-Phenoxybutyronitrile: Contains a butyronitrile group instead of a benzonitrile group.
Uniqueness
Benzonitrile, 3-(4-phenoxybutoxy)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
24723-33-9 |
|---|---|
Molecular Formula |
C17H17NO2 |
Molecular Weight |
267.32 g/mol |
IUPAC Name |
3-(4-phenoxybutoxy)benzonitrile |
InChI |
InChI=1S/C17H17NO2/c18-14-15-7-6-10-17(13-15)20-12-5-4-11-19-16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12H2 |
InChI Key |
LYCNWYZGYJVVQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCOC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















